molecular formula C8H11BrN4 B6259507 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide CAS No. 1365836-55-0

2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide

Cat. No. B6259507
CAS RN: 1365836-55-0
M. Wt: 243.1
InChI Key:
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Description

“2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide” is a chemical compound with the linear formula C8H11N4Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4.2ClH/c9-3-2-7-6-12-5-1-4-10-8 (12)11-7;;/h1,4-6H,2-3,9H2;2*1H . This indicates the presence of an imidazo[1,2-a]pyrimidin-2-yl group attached to an ethan-1-amine group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 235.12 .

Safety and Hazards

The compound is classified as an Eye Irritant (2) and Skin Sensitizer (1) . The safety information includes several precautionary statements, such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention), and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide' involves the reaction of 2-chloroethylamine hydrochloride with imidazo[1,2-a]pyrimidine in the presence of a base to form the intermediate 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine, which is then treated with hydrobromic acid to yield the final product as a hydrobromide salt.", "Starting Materials": [ "2-chloroethylamine hydrochloride", "imidazo[1,2-a]pyrimidine", "base", "hydrobromic acid" ], "Reaction": [ "Step 1: Dissolve 2-chloroethylamine hydrochloride in a suitable solvent such as ethanol or water.", "Step 2: Add imidazo[1,2-a]pyrimidine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture to neutralize the hydrochloric acid generated during the reaction.", "Step 4: Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the intermediate 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine as a yellow solid.", "Step 6: Dissolve the intermediate in hydrobromic acid and stir at room temperature for several hours.", "Step 7: Concentrate the solution under reduced pressure to obtain the final product as a hydrobromide salt." ] }

CAS RN

1365836-55-0

Product Name

2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide

Molecular Formula

C8H11BrN4

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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